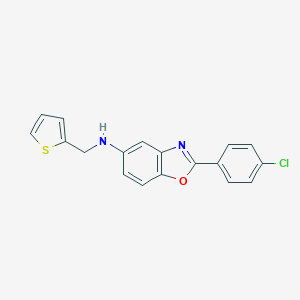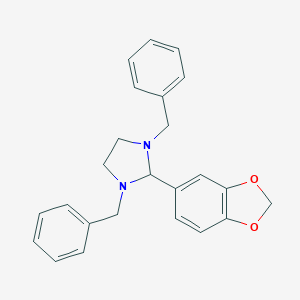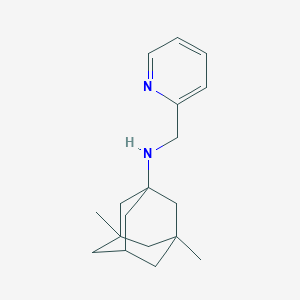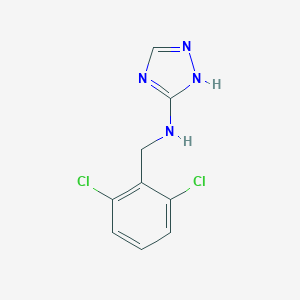![molecular formula C17H26BrN3O4 B499186 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide](/img/structure/B499186.png)
2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide is a complex organic compound with a molecular formula of C17H24BrN3O3 This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide typically involves multiple steps. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the aromatic ring.
Methoxylation: Addition of the methoxy group.
Amination: Incorporation of the morpholine ring through an amine group.
Acetylation: Formation of the acetamide group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Industrial methods also focus on optimizing reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated and methoxylated aromatic compounds, as well as those containing morpholine rings. Examples include:
- 2-Bromo-4-methylaniline
- 2-Bromo-6-methoxyphenol
- 4-Morpholinylphenol
Uniqueness
What sets 2-[2-Bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H26BrN3O4 |
|---|---|
Molecular Weight |
416.3g/mol |
IUPAC Name |
2-[2-bromo-6-methoxy-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C17H26BrN3O4/c1-23-15-10-13(9-14(18)17(15)25-12-16(19)22)11-20-3-2-4-21-5-7-24-8-6-21/h9-10,20H,2-8,11-12H2,1H3,(H2,19,22) |
InChI Key |
JSROJUULGDBVRL-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC(=O)N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCCN2CCOCC2)Br)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxybutanamide](/img/structure/B499105.png)


![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499109.png)
![N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499112.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499114.png)
![N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B499116.png)


![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)

![N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine](/img/structure/B499124.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B499125.png)
